An In-Depth Technical Guide to 1-Chloro-2-iodo-1,1,2-trifluoroethane
An In-Depth Technical Guide to 1-Chloro-2-iodo-1,1,2-trifluoroethane
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 1-Chloro-2-iodo-1,1,2-trifluoroethane. As a halogenated hydrocarbon, this compound presents a unique combination of reactive sites, making it a potentially valuable, yet under-documented, building block in synthetic chemistry. This document aims to consolidate available data and provide expert insights into its characteristics and potential applications, particularly for professionals in research and drug development.
Molecular and Physical Characteristics
1-Chloro-2-iodo-1,1,2-trifluoroethane, with the CAS number 354-26-7, is a halogenated ethane derivative. Its structure, featuring a chlorine, an iodine, and three fluorine atoms, imparts specific chemical and physical behaviors that are of interest in synthetic applications.
Core Physicochemical Data
A compilation of the fundamental physicochemical properties of 1-Chloro-2-iodo-1,1,2-trifluoroethane is presented in the table below. These values are critical for its use in experimental settings, influencing reaction conditions, purification methods, and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₂HClF₃I | |
| Molecular Weight | 244.38 g/mol | |
| Boiling Point | 77 °C | |
| Density | 2.181 g/cm³ | |
| Refractive Index | 1.432 | |
| Flash Point | 77 °C | |
| Sensitivity | Light Sensitive | , |
Synthesis and Reactivity
While a detailed, step-by-step synthesis protocol for 1-Chloro-2-iodo-1,1,2-trifluoroethane is not extensively published, its synthesis can be inferred from general knowledge of halocarbon chemistry. A plausible synthetic route involves the addition of iodine monochloride (ICl) across the double bond of chlorotrifluoroethylene.
Caption: Proposed Synthesis Pathway
The reactivity of 1-Chloro-2-iodo-1,1,2-trifluoroethane is dictated by the presence of two distinct carbon-halogen bonds. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for nucleophilic substitution and other reactions where the iodine acts as a leaving group. This differential reactivity is a key feature for its application as a synthetic intermediate.
Halogenated hydrocarbons, such as this compound, are known to be incompatible with strong oxidizing agents.[1] The compound is stable under normal handling and storage conditions.[1]
Spectroscopic Characterization
Detailed experimental spectra for 1-Chloro-2-iodo-1,1,2-trifluoroethane are not widely available. However, based on the analysis of similar fluorinated and halogenated ethanes, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single proton is present in the molecule, which would appear as a multiplet due to coupling with the adjacent fluorine atoms.
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¹³C NMR: Two distinct carbon signals are expected, each showing complex splitting patterns due to coupling with the attached halogens.
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¹⁹F NMR: The three fluorine atoms would give rise to complex multiplets due to coupling with each other and the proton.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of C-F stretching vibrations. C-Cl and C-I stretching frequencies would appear at lower wavenumbers.
Mass Spectrometry
The mass spectrum would show a molecular ion peak at m/z 244, with characteristic isotopic patterns for chlorine. Fragmentation would likely involve the loss of the iodine atom, leading to a prominent peak at m/z 117.
Applications in Research and Development
While specific applications in drug development are not extensively documented, fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
As a synthetic building block, 1-Chloro-2-iodo-1,1,2-trifluoroethane offers the potential for selective functionalization at the iodo-substituted carbon, making it a candidate for the introduction of trifluoroethyl moieties into organic molecules.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize a thorough understanding and strict adherence to safety protocols when handling 1-Chloro-2-iodo-1,1,2-trifluoroethane.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are:
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Skin Irritation (H315): Causes skin irritation.[1]
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Serious Eye Irritation (H319): Causes serious eye irritation.[1]
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Respiratory Irritation (H335): May cause respiratory irritation.[1]
Recommended Handling Procedures
Caption: Safe Handling Workflow
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for splash hazards.[1]
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Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]
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Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage and Stability
1-Chloro-2-iodo-1,1,2-trifluoroethane is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
1-Chloro-2-iodo-1,1,2-trifluoroethane is a halogenated hydrocarbon with distinct physicochemical properties and potential as a synthetic intermediate. Its differential reactivity, stemming from the carbon-iodine bond, makes it an interesting candidate for the introduction of fluorinated moieties in organic synthesis. While a comprehensive set of experimental data is not yet fully available, this guide provides a solid foundation for its safe handling and potential application in a research and development setting. Further investigation into its reactivity and spectroscopic characterization is warranted to fully unlock its potential.
